molecular formula C4H4O2 B1670635 Diketene CAS No. 674-82-8

Diketene

Cat. No.: B1670635
CAS No.: 674-82-8
M. Wt: 84.07 g/mol
InChI Key: WASQWSOJHCZDFK-UHFFFAOYSA-N
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Description

Diketene is an organic compound with the molecular formula C₄H₄O₂, often represented as (CH₂CO)₂. It is a member of the oxetane family and is formed by the dimerization of ketene (H₂C=C=O). This compound is a colorless liquid that is widely used as a reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diketene is primarily produced by the dimerization of ketene. Ketene itself is generated by the pyrolysis of acetic acid or acetic anhydride at high temperatures (750-780°C) in the presence of a catalyst such as triethyl phosphate . The ketene gas is then cooled to around 8-10°C to form this compound .

Industrial Production Methods

On an industrial scale, this compound is produced by the continuous dimerization of ketene. The process involves passing ketene gas through a reactor where it dimerizes to form this compound. The reaction is typically carried out at temperatures between 0-10°C to ensure high yields and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Diketene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, typically at room temperature.

    Acetoacetylation: Alcohols or amines, often in the presence of a base such as pyridine.

    Cycloaddition: Alkenes, under UV light or heat.

Major Products

    Acetoacetic acid: from hydrolysis.

    Acetoacetate esters and amides: from acetoacetylation.

    Cyclobutane derivatives: from cycloaddition.

Scientific Research Applications

Pharmaceuticals

Diketene plays a critical role in the synthesis of pharmaceutical compounds. It is used to produce acetoacetate esters and amides, which serve as key intermediates in drug manufacturing. Notably, this compound reacts with substituted aromatic amines to form acetoacetanilides, which are precursors for many azo dyes used in pharmaceuticals .

Key Pharmaceutical Applications:

  • Synthesis of acetoacetamides for analgesics and anti-inflammatory drugs.
  • Production of this compound derivatives that serve as alkylating agents in drug development .
  • Use in the synthesis of sweeteners like acesulfam-K through reaction with sulfamic acid .

Agrochemicals

The agrochemical sector utilizes this compound extensively for the development of pesticides and herbicides. Its derivatives are crucial in creating effective agrochemicals that enhance crop yield and pest resistance. This compound's ability to react with various nucleophiles enables the synthesis of complex molecules that are vital for agricultural applications .

Key Agrochemical Applications:

  • Formation of this compound-derived insecticides.
  • Synthesis of herbicides that improve agricultural productivity .
  • Development of eco-friendly formulations leveraging this compound's reactivity.

Dyes and Pigments

This compound is instrumental in the dye industry, particularly in synthesizing vibrant azo dyes and pigments. The compound's reactivity allows for the formation of stable colorants used in textiles and coatings .

Key Dye Applications:

  • Production of arylide yellow and diarylide pigments from this compound derivatives.
  • Use in synthesizing azo dyes through coupling reactions with aromatic amines .

Synthesis of Azo Dyes

A study demonstrated the reaction of this compound with aromatic amines leading to the formation of azo dyes. The process involved coupling reactions that yielded stable pigments with high color intensity, essential for various industrial applications .

Development of Eco-Friendly Agrochemicals

Research highlighted the use of this compound derivatives to create biocompatible agrochemicals that align with sustainable practices. These innovations not only reduce environmental impact but also enhance the efficacy of pest control methods .

Market Insights

The this compound market is projected to grow significantly, reaching USD 684.5 million by 2034, driven by increasing demand in pharmaceuticals and agrochemicals . The versatility of this compound derivatives such as esters and acrylamides positions them favorably within these sectors.

Market Segment Projected Growth (2024-2034)
PharmaceuticalsHigh Demand
AgrochemicalsSignificant Growth
Dyes and PigmentsSteady Increase

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form a wide range of derivatives through acetoacetylation and cycloaddition reactions. Its strained ring structure makes it more reactive than its monomeric form, ketene, allowing for a broader range of applications in organic synthesis .

Biological Activity

Diketene, chemically known as 4-methylene-2-oxetanone, is a versatile compound that has garnered attention for its significant biological activity, particularly in the context of its reactivity as an alkylating agent. This article delves into the biological implications of this compound, focusing on its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its four-membered lactone ring, which imparts unique reactivity profiles compared to other lactones. It serves as a precursor for various derivatives used in pharmaceuticals and agrochemicals. Notably, this compound exhibits a high alkylating potential, approximately two orders of magnitude greater than that of β-propiolactone and β-butyrolactone, both of which are classified as potentially carcinogenic .

Table 1: Comparison of Alkylating Potentials

CompoundAlkylating Potential (k)Carcinogenicity Status
This compoundHighNon-carcinogenic
β-PropiolactoneModeratePossibly carcinogenic
β-ButyrolactoneModeratePossibly carcinogenic

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. In studies, this compound has shown to react with nucleophiles such as 4-(p-nitrobenzyl)pyridine (NBP), forming stable adducts through acyl fission rather than alkyl fission . This reaction mechanism is crucial as it influences the compound's reactivity and biological implications.

  • Alkylation Efficiency : this compound's hydrolysis occurs at a rate slightly faster than that of other four-membered ring lactones, making it more efficient in alkylation reactions .
  • Non-Carcinogenic Nature : Despite its high reactivity, this compound is not classified as a carcinogen in experimental models. This is attributed to the lability of the amide bonds formed during its reactions, which contrasts with the more stable amine bonds generated by other lactones .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound and its derivatives:

  • Neuroprotective Agents : A study designed novel analogs of piperlongumine by incorporating this compound skeletons to enhance antioxidant effects. The resulting compounds exhibited significant protection against oxidative stress in cerebral ischemia-reperfusion injury models, demonstrating the therapeutic potential of this compound derivatives .
  • Synthesis of Heterocycles : this compound has been utilized in multicomponent reactions to synthesize nitrogen-containing heterocycles, which are critical in drug design. These reactions leverage this compound's electrophilic nature to construct complex molecular architectures efficiently .

Q & A

Basic Research Questions

Q. What experimental precautions are critical when synthesizing and handling diketene in laboratory settings?

this compound’s acute toxicity, volatility, and instability require stringent safety protocols. Use inert gas environments (e.g., nitrogen) during synthesis to prevent dimerization or decomposition . Engineering controls, such as closed-system reactors and fume hoods, are essential to minimize inhalation risks . Post-synthesis, rapid characterization (e.g., NMR or FTIR) is recommended due to its instability; storage in cold, dark conditions with stabilizers (e.g., hydroquinone) may delay polymerization .

Q. How can researchers verify the purity of this compound after synthesis?

Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting impurities like acetic acid or acetone residues from its synthesis via pyrolysis . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify this compound concentration, while differential scanning calorimetry (DSC) monitors thermal stability to assess degradation .

Q. What spectroscopic methods are most effective for tracking this compound’s reactivity in solution?

Real-time Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., ketene C=O stretch at ~2150 cm⁻¹) during reactions . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, tracks dimerization or nucleophilic additions (e.g., with amines or alcohols) by observing shifts in carbonyl (δ 190–210 ppm) and α-carbon signals .

Advanced Research Questions

Q. How do computational models resolve contradictions in this compound’s reaction mechanisms under varying conditions?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can simulate reaction pathways, such as the [2+2] cycloaddition forming this compound dimers. Comparative analysis of activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) clarifies selectivity in synthesis . Discrepancies between experimental and theoretical results may arise from solvent effects, which require implicit solvation models (e.g., COSMO-RS) to account for polarity .

Q. What methodologies elucidate the molecular basis of this compound’s toxicity in biological systems?

In vitro assays (e.g., cytotoxicity in lung epithelial cells) combined with molecular docking studies reveal this compound’s interaction with biomolecules like glutathione. LC-MS/MS identifies covalent adducts formed via Michael addition to cysteine residues, linking reactivity to respiratory toxicity . Dose-response modeling using benchmark dose (BMD) software quantifies thresholds for acute exposure risks .

Q. How can researchers optimize the sustainability of this compound-derived pharmaceuticals without compromising yield?

Green chemistry approaches include biocatalytic routes (e.g., enzyme-mediated acetylation) to reduce hazardous byproducts . Life-cycle assessment (LCA) tools evaluate solvent choices (e.g., switching from THF to cyclopentyl methyl ether) to minimize waste. Process intensification via microreactors enhances heat/mass transfer, improving selectivity for derivatives like dihydroacetic acid .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

Reconcile conflicting data (e.g., enthalpy of formation) by standardizing experimental conditions (pressure, temperature) and validating calorimetry results against DFT-computed values. For example, Becke’s exchange-correlation functional (B3LYP) accurately predicts atomization energies within ±2.4 kcal/mol, aiding error analysis . Meta-analyses of historical datasets using tools like the NIST Chemistry WebBook identify outliers caused by impurities .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Design of experiments (DoE) with response surface methodology (RSM) optimizes parameters like pyrolysis temperature (700–750°C) and catalyst loading (triethyl phosphate at 0.5–2 mol%). Statistical process control (SPC) charts monitor acetone conversion rates, while principal component analysis (PCA) correlates variability with feedstock purity .

Q. Tables for Key Data

Property Value/Method Reference
Molecular Weight84.0736 g/mol (C₄H₄O₂)
Flash Point34°C (93°F)
IDLH (Immediately Dangerous)5 ppm (NIOSH)
Optimal Synthesis CatalystTriethyl phosphate (0.5–2 mol%)
DFT Error Margin (B3LYP)±2.4 kcal/mol (atomization energy)

Properties

IUPAC Name

4-methylideneoxetan-2-one
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InChI

InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2
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InChI Key

WASQWSOJHCZDFK-UHFFFAOYSA-N
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Canonical SMILES

C=C1CC(=O)O1
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Molecular Formula

C4H4O2
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DSSTOX Substance ID

DTXSID9027289
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Molecular Weight

84.07 g/mol
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Physical Description

Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

127 °C
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Flash Point

93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c.
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Solubility

Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes
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Density

1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

2.9 (Air = 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1
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Color/Form

Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid

CAS No.

674-82-8
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Melting Point

-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIKETENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

106 g of benzaldehyde are dissolved in 150 ml of toluene with 2 g of zinc acetate dihydrate and 1.5 ml of acetic acid in a stirred apparatus, under a nitrogen atmosphere. Ketene gas, which can easily be produced on a laboratory scale by splitting of diketene by means of heat (compare Houben-Weyl, Volume VII/4, page 80; and Org. Syntheses. Coll. Vol. V, page 679) is passed into this solution at 30° to 40° C. in the course of 3 to 4 hours. When 92 to 96% of the benzaldehyde has reacted, determined by analysis by gas chromatography, the addition of ketene is interrupted and the reaction mixture is subsequently stirred for a further brief period and transferred to a VA steel low-pressure autoclave. 4 g of 92% pure sodium hydroxide powder are added and the toluene and excess benzaldehyde are distilled off over a descending condenser into a receiver. The viscous, light-colored residue is then heated at 180° C. for 1 hour and, after cooling to about 100° C., the resulting reaction product is taken up in 700 ml of water and dissolved by adding 140 ml of 20% strength ammonia. After addition of about 20 g of active charcoal, the mixture is stirred at 60° to 70° C. for a further brief period and clarified by filtration and the filtrate is acidified with 30% strength hydrochloric acid until it gives a clearly acid reaction. Cinnamic acid thereby precipitates in white crystals, which are filtered off with suction, washed with a little acidified cold water and dried at 70° C. in a drying cabinet.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
zinc acetate dihydrate
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet and thermometer was charged with 40 ml of diethoxymethane, 5.0 g of ethyl 3-ethoxypropionate and 1.00 g dodecane (an internal standard for gas-liquid chromatography analysis), and the flask was placed in a 30° C. water bath. Ketene gas, produced by cracking diketene in a 550° C. furnace, was added until the solution became saturated. A portion (0.1143 g) of the catalyst prepared as described above and stored for one week at room temperature, was added on the tip of the thermometer. An exothermic reaction ensued, briefly raising the pot temperature to 80° C. The mixture was kept saturated with ketene for 30 minutes. The mixture was then analyzed by gas-liquid chromatography, and it was found that the 0.1143 g of catalyst had produced 17.3 g of ethyl 3-ethoxypropionate, not including the 5 grams added at the start. This catalyst was thus capable of producing 156 g of ethyl 3-ethoxypropionate for each gram of catalyst.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

For this example, the alkyl ketene dimer used was palmitoyl (C16) ketene dimer, a typical fatty acid ketene dimer. The ketene dimer was prepared by dissolving 27.5 grams palmitoyl chloride in 200 mL ethyl acetate in a 500 mL Erlenmeyer flask. Then, 10.1 grams triethylamine was dissolved in 50 mL ethyl acetate and placed into an addition funnel. The solution of triethylamine was dripped slowly into the stirring acid chloride solution. A white precipitate began to form almost immediately; this white precipitate was triethylamine hydrochloride. The solution was stirred for one hour after all of the triethylamine was added. The triethylamine hydrochloride was filtered out of the solution, and the filtrate, a clear, golden-yellow solution, was evaporated under reduced pressure to yield a light yellow, waxy solid, palmitoyl ketene dimer. The yield was virtually quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl ketene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid ketene dimer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27.5 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Feasible Synthetic Routes

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